1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound that features a thiazole ring, a pyrrolidine-2,5-dione moiety, and a fluoro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Fluoro-Methoxyphenyl Group: This step involves the nucleophilic substitution reaction where the fluoro-methoxyphenyl amine reacts with the thiazole intermediate.
Formation of Pyrrolidine-2,5-dione Moiety: This is typically done through a condensation reaction involving succinic anhydride and an appropriate amine.
Final Coupling and Hydrochloride Formation: The final step involves coupling the thiazole intermediate with the pyrrolidine-2,5-dione moiety, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines .
Scientific Research Applications
1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other thiazole-containing compounds .
Properties
IUPAC Name |
1-[[2-(3-fluoro-4-methoxyanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S.ClH/c1-22-12-3-2-9(6-11(12)16)17-15-18-10(8-23-15)7-19-13(20)4-5-14(19)21;/h2-3,6,8H,4-5,7H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIHCIVVAVOWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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